molecular formula C6H9NO3 B175386 4-Cyano-3-hydroxy-butanoic acid methyl ester CAS No. 141942-84-9

4-Cyano-3-hydroxy-butanoic acid methyl ester

Cat. No. B175386
M. Wt: 143.14 g/mol
InChI Key: SSIBSMAGWANLAQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-3-hydroxy-butanoic acid methyl ester, also known as CHBME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-Cyano-3-hydroxy-butanoic acid methyl ester has been investigated for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 4-Cyano-3-hydroxy-butanoic acid methyl ester has been studied for its anti-inflammatory, antioxidant, and anti-tumor properties. In agriculture, 4-Cyano-3-hydroxy-butanoic acid methyl ester has been tested as a plant growth regulator and a pesticide. In industry, 4-Cyano-3-hydroxy-butanoic acid methyl ester has been explored as a raw material for the production of fine chemicals and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 4-Cyano-3-hydroxy-butanoic acid methyl ester is not fully understood. However, studies have suggested that 4-Cyano-3-hydroxy-butanoic acid methyl ester may exert its effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 4-Cyano-3-hydroxy-butanoic acid methyl ester has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.

Biochemical And Physiological Effects

4-Cyano-3-hydroxy-butanoic acid methyl ester has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4-Cyano-3-hydroxy-butanoic acid methyl ester has also been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Cyano-3-hydroxy-butanoic acid methyl ester in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals. 4-Cyano-3-hydroxy-butanoic acid methyl ester is also relatively easy to synthesize and purify. However, one limitation of using 4-Cyano-3-hydroxy-butanoic acid methyl ester is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-Cyano-3-hydroxy-butanoic acid methyl ester. One area of research is the development of 4-Cyano-3-hydroxy-butanoic acid methyl ester-based drugs for the treatment of inflammation, cancer, and other diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of 4-Cyano-3-hydroxy-butanoic acid methyl ester. Additionally, further studies are needed to elucidate the mechanism of action of 4-Cyano-3-hydroxy-butanoic acid methyl ester and its potential interactions with other drugs and chemicals.

Synthesis Methods

4-Cyano-3-hydroxy-butanoic acid methyl ester can be synthesized through the esterification of 4-cyano-3-hydroxybutanoic acid with methanol in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 70-72°C.

properties

CAS RN

141942-84-9

Product Name

4-Cyano-3-hydroxy-butanoic acid methyl ester

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl (3R)-4-cyano-3-hydroxybutanoate

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-5(8)2-3-7/h5,8H,2,4H2,1H3/t5-/m1/s1

InChI Key

SSIBSMAGWANLAQ-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC#N)O

SMILES

COC(=O)CC(CC#N)O

Canonical SMILES

COC(=O)CC(CC#N)O

Origin of Product

United States

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